![molecular formula C16H24N2O3 B4541134 ethyl 3-[(N,N-diethylglycyl)amino]-4-methylbenzoate](/img/structure/B4541134.png)
ethyl 3-[(N,N-diethylglycyl)amino]-4-methylbenzoate
Description
Synthesis Analysis
The synthesis of compounds closely related to ethyl 3-[(N,N-diethylglycyl)amino]-4-methylbenzoate involves multi-step chemical processes, including the use of neat solvents of different polarity and employing steady-state spectroscopic techniques, electrochemical measurements, and quantum-chemical calculations. For example, the synthesis and photophysical properties of ethyl 5-(4-dimethylaminophenyl)-3-amino-2,4-dicyanobenzoate (EDMAADCy) highlight the intricate relationship between molecular conformations and spectral behavior, providing insights into the synthetic pathways that could be analogous to those for ethyl 3-[(N,N-diethylglycyl)amino]-4-methylbenzoate (Józefowicz et al., 2007).
Molecular Structure Analysis
The molecular structure of compounds akin to ethyl 3-[(N,N-diethylglycyl)amino]-4-methylbenzoate has been elucidated using experimental techniques such as FT-IR, FT-Raman spectroscopy, and DFT quantum chemical calculations. The study on ethyl 4-aminobenzoate (EAB) provides a comprehensive evaluation of its vibrational wavenumbers, band intensities, and optimized geometrical parameters, which are critical for understanding the structural characteristics of similar compounds (Muthu & Paulraj, 2013).
Chemical Reactions and Properties
Ethyl 3-[(N,N-diethylglycyl)amino]-4-methylbenzoate's reactivity and chemical properties can be inferred from studies on similar compounds. For instance, the reaction of ethyl 3-ethoxymethylene-2,4-dioxovalerate with various amines to produce derivatives under different conditions reveals the compound's reactive nature and the potential for creating a wide range of products with diverse chemical functionalities (Kurihara et al., 1980).
Physical Properties Analysis
The physical properties of ethyl 3-[(N,N-diethylglycyl)amino]-4-methylbenzoate can be closely related to those of ethyl 4-aminobenzoate derivatives, where calorimetric experiments and computational approaches have been used to determine standard molar enthalpies of formation, vaporization, and other thermodynamic properties. Such studies offer a basis for understanding the stability, solubility, and thermodynamic behavior of ethyl 3-[(N,N-diethylglycyl)amino]-4-methylbenzoate (Ledo et al., 2019).
properties
IUPAC Name |
ethyl 3-[[2-(diethylamino)acetyl]amino]-4-methylbenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-5-18(6-2)11-15(19)17-14-10-13(9-8-12(14)4)16(20)21-7-3/h8-10H,5-7,11H2,1-4H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLBDBEYLZGGVHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)NC1=C(C=CC(=C1)C(=O)OCC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-[(N,N-diethylglycyl)amino]-4-methylbenzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.